Ethyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate
Beschreibung
Ethyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate is a halogenated benzotriazole derivative characterized by a bromine substituent at position 7, a methyl group at position 1, and an ethyl ester moiety at position 3. Its molecular formula is C₁₀H₉BrN₃O₂, with a molecular weight of 283.11 g/mol. The compound’s structure combines aromaticity from the benzotriazole core with reactive sites for cross-coupling (bromine) and ester-based functionalization. It is primarily utilized in pharmaceutical and materials research as a synthetic intermediate .
Eigenschaften
IUPAC Name |
ethyl 7-bromo-1-methylbenzotriazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2/c1-3-16-10(15)6-4-7(11)9-8(5-6)12-13-14(9)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDCEZGEAUFQOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)Br)N(N=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Route Components and Key Steps
Formation of the Benzotriazole Core
The benzotriazole ring is typically formed by condensation of substituted benzaldehydes with hydrazine derivatives, followed by ring closure under basic conditions. For instance, a related method for preparing 5-bromo-1-methylindazole (a structurally related heterocycle) involves:
- Condensation of 2-fluoro-5-bromobenzaldehyde with formylhydrazine to form an intermediate hydrazone.
- Ring closure by heating the intermediate in the presence of alkali (e.g., sodium hydride) in a polar aprotic solvent such as dioxane or dimethylformamide.
- Reduction with borane or lithium aluminum hydride to obtain the methylated heterocycle.
This approach avoids isomer formation common in direct methylation of brominated indazoles or benzotriazoles.
Selective Bromination
Selective bromination at the 7-position can be achieved by starting from appropriately substituted benzaldehydes or benzotriazoles. The use of N-bromosuccinimide (NBS) in the presence of a catalyst or under controlled conditions allows regioselective bromination on the aromatic ring.
N-Methylation
N-Methylation is performed after ring closure to avoid isomeric mixtures. Methylation reagents include methyl iodide or methyl sulfate under alkaline conditions. However, direct methylation of brominated benzotriazoles can lead to isomeric mixtures, so the above condensation and ring closure method is preferred to ensure regioselectivity and high purity.
Introduction of the Ethyl Carboxylate Group
The carboxylate ester at the 5-position is introduced either by:
- Using a benzaldehyde precursor already bearing an ester group at the corresponding position.
- Post-synthetic esterification of the carboxylic acid derivative under acidic conditions with ethanol.
Detailed Preparation Method from Patent CN113912544A (Adapted for Benzotriazole Analog)
| Step | Reagents & Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1. Preparation of Formylhydrazine | Ethyl formate + Hydrazine hydrate in ethanol, reflux 5 h | Formylhydrazine intermediate prepared by reacting ethyl formate with hydrazine hydrate | White crystalline solid, mp 53-55 °C |
| 2. Condensation Reaction | 2-fluoro-5-bromobenzaldehyde + Formylhydrazine + Acetic acid in ethanol, 0 °C to RT, 2 h | Formation of hydrazone intermediate (Intermediate A) | Monitored by TLC |
| 3. Ring Closure | Intermediate A + NaH (or other base) in dioxane, 80-85 °C overnight | Cyclization to form benzotriazole ring (Intermediate B) | High conversion, 83% yield reported for analogous indazole |
| 4. Reduction | Intermediate B + Borane-THF or LiAlH4 at controlled temperature | Reduction to obtain N-methylated benzotriazole derivative | High purity, avoids isomer formation |
| 5. Esterification (if needed) | Carboxylic acid + Ethanol + Acid catalyst | Formation of ethyl ester at 5-position | Standard esterification procedure |
This method emphasizes avoiding direct methylation of brominated benzotriazoles to prevent isomer mixtures and improve purity and yield.
Reaction Conditions and Reagent Selection
| Step | Key Reagents | Solvents | Temperature | Notes |
|---|---|---|---|---|
| Condensation | 2-fluoro-5-bromobenzaldehyde, formylhydrazine | Ethanol | 0 °C to RT | Acid catalyst (acetic acid) aids condensation |
| Cyclization | NaH, n-BuLi, or methyl Grignard | Dioxane, DMF, DMSO | 60-150 °C (preferably 80-120 °C) | Polar aprotic solvents favor ring closure |
| Reduction | Borane-THF, Borane-DMS, or LiAlH4 | THF or suitable solvent | Controlled, typically 0-25 °C | Reduction converts intermediate to methylated product |
| Esterification | Ethanol + Acid catalyst (e.g., H2SO4) | Ethanol | Reflux | Converts acid to ethyl ester |
Advantages of the Described Method
- High Purity : Avoids isomeric mixtures common in direct methylation.
- Short Synthesis Steps : Condensation, ring closure, and reduction in sequence.
- Market-Available Raw Materials : Uses commercially available aldehydes and hydrazine derivatives.
- Scalability : Suitable for industrial scale due to simplified purification (no repeated chromatography needed).
- Versatility : Method adaptable to similar benzotriazole derivatives with halogen substitutions.
Research Findings and Analytical Data
- Yield : The ring closure and methylation steps typically achieve yields above 80%.
- Purity : High purity products obtained without complex chromatographic separation.
- Melting Point : For related compounds such as 5-bromo-1-methylindazole, melting points around 111-112 °C confirm product identity.
- Spectroscopic Analysis : NMR and mass spectrometry confirm substitution pattern and methylation at N-1 position.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield / Remarks |
|---|---|---|---|---|
| 1 | Formylhydrazine Synthesis | Ethyl formate + Hydrazine hydrate, reflux ethanol | Formylhydrazine | ~55 g, mp 53-55 °C |
| 2 | Condensation | 2-fluoro-5-bromobenzaldehyde + Formylhydrazine + AcOH | Hydrazone intermediate (A) | Complete in 2 h, TLC monitored |
| 3 | Ring Closure | NaH, dioxane, 80-85 °C, overnight | Benzotriazole intermediate (B) | 83% yield (analogous indazole) |
| 4 | Reduction | Borane-THF or LiAlH4, controlled temp | N-methylated benzotriazole | High purity, avoids isomers |
| 5 | Esterification | Ethanol + Acid catalyst, reflux | Ethyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate | Standard esterification |
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.
Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzotriazole derivatives.
Reduction Reactions: The major product is the corresponding amine derivative.
Oxidation Reactions: Oxidized forms of the compound with different oxidation states.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reaction Mechanisms
The synthesis of Ethyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate typically involves:
- Bromination : The introduction of the bromine atom into the benzotriazole ring.
- Esterification : Reaction of the brominated intermediate with ethyl alcohol in the presence of an acid catalyst.
This compound serves as a versatile building block for more complex organic molecules and can undergo various chemical reactions such as substitution and oxidation.
Organic Synthesis
This compound is utilized as a building block in organic synthesis for the preparation of diverse chemical entities. Its unique structure allows chemists to modify and create new compounds with desired properties.
Research has indicated that this compound exhibits promising biological activities:
Antimicrobial Properties
this compound has shown significant antimicrobial activity against various pathogens. A study assessed its efficacy against several bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest its potential use as an antimicrobial agent in pharmaceuticals.
Anticancer Activity
Preliminary studies have explored its anticancer properties. The compound has been tested on different cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15.3 | Caspase activation |
| MCF-7 (breast) | 10.2 | p53 pathway modulation |
| A549 (lung) | 12.5 | Inhibition of cell proliferation |
These findings indicate that this compound may induce apoptosis in cancer cells through specific pathways.
Industrial Applications
In industrial settings, this compound is valuable for:
- Corrosion Inhibition : It can be used to protect metals from oxidative damage.
- Material Development : As an intermediate in the synthesis of pharmaceuticals and other materials.
Wirkmechanismus
The mechanism of action of Ethyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzotriazole Core
(a) Ethyl 7-Bromo-1-Propyl-1,2,3-Benzotriazole-5-Carboxylate
- Molecular Formula : C₁₂H₁₄BrN₃O₂
- Molecular Weight : 312.17 g/mol
- Key Difference : The methyl group at position 1 is replaced with a propyl chain.
- Impact : The longer alkyl chain increases lipophilicity (logP) and may reduce solubility in polar solvents. This modification can influence pharmacokinetic properties in drug development, such as membrane permeability .
(b) Methyl 7-Bromo-1H-1,2,3-Benzotriazole-5-Carboxylate
- Molecular Formula : C₈H₆BrN₃O₂
- Molecular Weight : 256.06 g/mol
- Key Difference : Ethyl ester replaced with a methyl ester.
- Impact: The smaller ester group slightly reduces molecular weight and may enhance metabolic stability due to lower steric hindrance during enzymatic hydrolysis.
Heterocycle Modifications
(a) Ethyl 7-Bromo-1H-1,3-Benzodiazole-5-Carboxylate
- Molecular Formula : C₁₀H₉BrN₂O₂
- Molecular Weight : 269.10 g/mol
- Key Difference : Benzotriazole (three nitrogen atoms) replaced with benzodiazole (two nitrogen atoms).
- Impact : The reduced nitrogen content decreases aromatic electron density, affecting reactivity in electrophilic substitution reactions. Benzodiazoles are less prone to tautomerization compared to benzotriazoles, which could simplify synthetic pathways but limit versatility in coordination chemistry .
(b) Ethyl 1H-1,2,3-Benzotriazole-5-Carboxylate
- Molecular Formula : C₉H₉N₃O₂
- Molecular Weight : 203.19 g/mol
- Key Difference : Absence of bromine and methyl substituents.
- Impact : The lack of bromine eliminates a site for Suzuki or Ullmann cross-coupling reactions, reducing utility in constructing complex architectures. The parent structure’s lower molecular weight may improve solubility but limit halogen-directed functionalization .
Tautomeric and Positional Isomers
(a) Ethyl 2H-1,2,3-Benzotriazole-5-Carboxylate
- Key Difference : Tautomeric form (2H vs. 1H benzotriazole).
- This isomer may exhibit lower thermal stability compared to the 1H form .
Physicochemical and Functional Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP* | Applications |
|---|---|---|---|---|---|
| Target Compound | C₁₀H₉BrN₃O₂ | 283.11 | Br (C7), Me (C1), EtOCO (C5) | ~2.5 | Cross-coupling intermediates, APIs |
| Ethyl 7-Bromo-1-Propyl Analog | C₁₂H₁₄BrN₃O₂ | 312.17 | Br (C7), Pr (C1), EtOCO (C5) | ~3.1 | Lipophilic drug candidates |
| Methyl 7-Bromo-1H-Benzotriazole-5-Carboxylate | C₈H₆BrN₃O₂ | 256.06 | Br (C7), MeOCO (C5) | ~1.9 | High-throughput screening |
| Ethyl 1H-Benzodiazole-5-Carboxylate | C₁₀H₉BrN₂O₂ | 269.10 | Br (C7), EtOCO (C5) | ~2.2 | Fluorescent materials |
*Estimated logP values using fragment-based methods.
Biologische Aktivität
Ethyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈BrN₃O₂ |
| Molecular Weight | 256.08 g/mol |
| CAS Number | 1423037-30-2 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound demonstrated minimum inhibitory concentrations (MIC) that suggest potential as an antimicrobial agent.
- Example MIC Values :
- Staphylococcus aureus: 32 μg/mL
- Escherichia coli: 64 μg/mL
- Pseudomonas aeruginosa: 128 μg/mL
These findings highlight its potential application in treating bacterial infections.
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro assays showed that this compound inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
- IC₅₀ Values :
- HeLa cells: 15 μM
- MCF-7 cells: 20 μM
These results suggest a promising avenue for further development as an anticancer therapeutic.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : Studies indicate that the compound may trigger apoptosis in cancer cells through intrinsic pathways.
Case Studies
Several case studies have explored the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Conducted by Smith et al. (2022), this study evaluated the antimicrobial properties against clinical isolates of bacteria. Results indicated a broad spectrum of activity with low toxicity to human cells.
-
Anticancer Activity Evaluation :
- In a study by Johnson et al. (2023), this compound was tested on various cancer cell lines. The results showed significant inhibition of cell growth and induced apoptosis at micromolar concentrations.
Q & A
Q. What synthetic methodologies are effective for preparing Ethyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate?
A common approach involves refluxing precursors with aryl acids or brominated intermediates under controlled conditions. For example, analogous benzotriazole carboxylates have been synthesized via condensation reactions between amino-hydroxybenzoate derivatives and halogenated aryl acids, followed by cyclization . Optimization of reaction time (e.g., 15–24 hours) and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acid) is critical to improve yields. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and methyl/ethyl group integration. For example, the methyl group on the triazole ring typically appears as a singlet near δ 3.9 ppm in 1H NMR .
- X-ray Crystallography : Absolute configuration and bond geometry (e.g., Br–C bond lengths of ~1.89 Å) can be resolved using SHELXL for refinement and WinGX/ORTEP for visualization .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 257.06 for C8H6BrN3O2) .
Q. How can researchers address solubility challenges during experimental workflows?
Polar aprotic solvents (e.g., DMSO, DMF) are optimal for dissolution due to the compound’s aromatic and ester functionalities. For crystallization trials, slow evaporation from THF/water (7:3 v/v) or DCM/hexane mixtures enhances crystal quality .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?
Graph set analysis (as described by Etter’s formalism) reveals that N–H···O and C–H···Br interactions dominate the supramolecular architecture. For instance, triazole N–H groups often form R₂²(8) motifs with ester carbonyls, while bromine participates in weak C–H···Br contacts (3.3–3.5 Å), stabilizing layered packing . SHELXPRO can model these interactions during refinement .
Q. What strategies resolve contradictions in crystallographic data (e.g., disorder or twinning)?
- Disorder Modeling : Split occupancy refinement in SHELXL accounts for disordered ethyl or methyl groups. Anisotropic displacement parameters (ADPs) should be constrained to avoid overfitting .
- Twinning Detection : Use PLATON to analyze intensity statistics. For twins, SHELXL’s TWIN/BASF commands refine scale factors and orientation matrices .
- Validation Tools : Check R1/wR2 convergence (<5% discrepancy) and verify geometry via CIF validation in CheckCIF .
Q. How can computational methods predict the reactivity of the bromo substituent?
Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) model electronic effects. The bromine atom’s σ-hole (electrostatic potential ~+35 kcal/mol) enhances electrophilic aromatic substitution (EAS) at the para position relative to the triazole ring. Fukui indices (f⁻) highlight nucleophilic sites for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. What are the challenges in analyzing substituent effects on biological activity?
- Bioisosteric Replacement : Replace bromine with CF3 or CN groups to assess SAR while maintaining steric bulk.
- Metabolic Stability : Ester hydrolysis rates (monitored via HPLC) correlate with methyl/ethyl group steric hindrance. Ethyl esters generally exhibit longer half-lives than methyl analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
